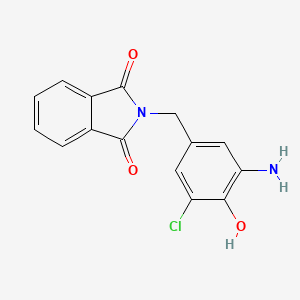

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 696650-05-2

Cat. No.: VC1990012

Molecular Formula: C15H11ClN2O3

Molecular Weight: 302.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 696650-05-2 |

|---|---|

| Molecular Formula | C15H11ClN2O3 |

| Molecular Weight | 302.71 g/mol |

| IUPAC Name | 2-[(3-amino-5-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H11ClN2O3/c16-11-5-8(6-12(17)13(11)19)7-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-6,19H,7,17H2 |

| Standard InChI Key | ROCPTMBJHXPFIQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N |

Introduction

Chemical Identity and Structural Characteristics

2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione features a unique molecular architecture consisting of an isoindole-1,3-dione core connected to a substituted benzyl group. The benzyl component bears three key functional groups: an amino group at position 3, a chloro substituent at position 5, and a hydroxyl group at position 4. This particular arrangement of functional groups contributes to the compound's potential reactivity and biological activities. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups creates an electronically diverse environment within the molecule, potentially enabling selective interactions with biological targets .

The compound's structural backbone consists of the phthalimide moiety (isoindole-1,3-dione), which is a well-established pharmacophore in medicinal chemistry. This heterocyclic system features a five-membered ring fused to a benzene ring with two carbonyl groups that can participate in hydrogen bonding. The connection between this core and the functionalized benzyl group occurs through the nitrogen atom of the phthalimide, forming a characteristic N-substituted phthalimide structure .

Chemical Identifiers and Nomenclature

The compound is registered in various chemical databases with specific identifiers that enable precise identification and reference. These identifiers are crucial for scientific communication and database searching.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 696650-05-2 |

| Molecular Formula | C₁₅H₁₁ClN₂O₃ |

| IUPAC Name | 2-[(3-amino-5-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione |

| InChI | InChI=1S/C15H11ClN2O3/c16-11-5-8(6-12(17)13(11)19)7-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-6,19H,7,17H2 |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N |

| PubChem Compound ID | 1518779 |

Physical and Chemical Properties

The physical and chemical properties of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione are essential for understanding its behavior in various chemical and biological systems. These properties determine its solubility, stability, and potential reactivity in different environments.

Fundamental Physical Properties

The compound's fundamental physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 302.71 g/mol |

| Physical State | Solid (at standard conditions) |

| Color | Not specified in available data |

| Solubility | Limited solubility data available |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

The molecular weight of 302.71 g/mol places this compound in a range that is typically favorable for drug-like molecules according to Lipinski's Rule of Five, which suggests that compounds with molecular weights below 500 g/mol generally have better oral bioavailability. The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and hydroxyl groups) also influences its potential interactions with biological targets .

Chemical Reactivity

The reactivity of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione is largely determined by its functional groups:

-

The amino group (-NH₂) at position 3 of the benzyl component is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions.

-

The hydroxyl group (-OH) at position 4 can undergo hydrogen bonding and can be modified through esterification or etherification.

-

The chloro substituent at position 5 may participate in nucleophilic aromatic substitution reactions under appropriate conditions.

-

The phthalimide core contains two carbonyl groups that can undergo nucleophilic attack and may participate in hydrolysis reactions under basic conditions .

Applications and Research Significance

Structure-Activity Relationship Considerations

The compound's structure contains several pharmacologically interesting features:

-

The phthalimide core, which has been found in various bioactive molecules including the immunomodulatory drug thalidomide and its derivatives.

-

The hydroxyl group, which can participate in hydrogen bonding with potential biological targets such as enzymes or receptors.

-

The amino group, which can act as a hydrogen bond donor and may be involved in interactions with biological targets.

-

The chloro substituent, which can enhance lipophilicity and influence binding to hydrophobic pockets in target proteins .

Comparison with Structurally Related Compounds

Understanding the relationship between 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione and structurally similar compounds provides valuable context for its potential properties and applications.

Comparative Analysis with Similar Derivatives

Several related compounds appear in the research literature that share structural similarities with the target compound:

| Compound | Structure Differences | Molecular Weight | CID |

|---|---|---|---|

| 4-{[3-(3-chloro-5-hydroxyphenyl)propyl]amino}-1H-isoindole-1,3(2H)-dione | Contains a propyl linker between amino and phenyl; amino group on isoindole ring | 330.8 g/mol | 146665515 |

| 4-{[(3-chloro-5-hydroxyphenyl)methyl]amino}-1H-isoindole-1,3(2H)-dione | Amino group on isoindole ring; methyl linker | 302.71 g/mol | 155289399 |

| 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (target compound) | Amino group on benzyl ring; N-substituted phthalimide | 302.71 g/mol | 696650-05-2 |

These structural variations, particularly the position of the amino group and the length of the linking chain, likely result in different physicochemical properties and potentially different biological activities. Such structure-activity relationships are critical for understanding the chemical space around this class of compounds and for guiding future modifications to enhance desired properties.

Current Market Status and Availability

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione is available from various chemical suppliers for research purposes. It is typically offered in gram quantities suitable for laboratory-scale research .

Multiple vendors list the compound in their catalogs, often with specific product codes:

The compound's commercial availability indicates research interest, though the discontinuation by some suppliers might suggest varying demand or production challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume